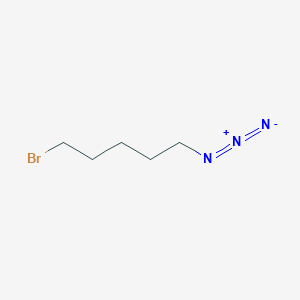

1-Azido-5-bromopentane

CAS No.:

Cat. No.: VC13815460

Molecular Formula: C5H10BrN3

Molecular Weight: 192.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10BrN3 |

|---|---|

| Molecular Weight | 192.06 g/mol |

| IUPAC Name | 1-azido-5-bromopentane |

| Standard InChI | InChI=1S/C5H10BrN3/c6-4-2-1-3-5-8-9-7/h1-5H2 |

| Standard InChI Key | RSCRXUOYRUPQIF-UHFFFAOYSA-N |

| SMILES | C(CCN=[N+]=[N-])CCBr |

| Canonical SMILES | C(CCN=[N+]=[N-])CCBr |

Introduction

Structural and Molecular Characteristics

1-Azido-5-bromopentane belongs to the class of azidoalkanes, with a molecular weight of 192.06 g/mol. Its IUPAC name is 1-azido-5-bromopentane, and its SMILES notation is C(CCN=[N+]=[N-])CCBr. The linear chain structure facilitates reactivity at both termini: the azide group participates in Huisgen cycloadditions, while the bromine atom undergoes substitutions.

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments. The ¹H NMR spectrum (CDCl₃, 500 MHz) shows triplets at δ 3.43 ppm (2H, CH₂Br) and δ 3.31 ppm (2H, CH₂N₃), with multiplet signals for the central methylene groups (δ 1.51–1.94 ppm) . The ¹³C NMR spectrum (CDCl₃, 125 MHz) confirms carbon assignments, with peaks at δ 51.2 (CH₂N₃), 33.3 (CH₂Br), 32.2, 28.1, and 25.3 . Infrared (IR) spectroscopy identifies the azide stretch at 2089 cm⁻¹, absent in post-click reaction products .

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀BrN₃ |

| Molecular Weight | 192.06 g/mol |

| IUPAC Name | 1-azido-5-bromopentane |

| SMILES | C(CCN=[N+]=[N-])CCBr |

| ¹H NMR (δ, ppm) | 3.43 (t, CH₂Br), 3.31 (t, CH₂N₃), 1.51–1.94 (m, CH₂) |

| ¹³C NMR (δ, ppm) | 51.2, 33.3, 32.2, 28.1, 25.3 |

Synthesis and Optimization

The synthesis of 1-azido-5-bromopentane typically involves a nucleophilic substitution reaction. A standard method employs 1,5-dibromopentane and sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C . The reaction proceeds via an SN2 mechanism, where the azide ion displaces one bromine atom:

Purification via column chromatography (hexanes/ethyl acetate, 9:1) yields the product as a colorless liquid with a 59% yield . Alternative solvents like acetonitrile or acetone may be used, but DMF enhances reaction efficiency due to its high polarity.

| Reactant | Conditions | Yield |

|---|---|---|

| 1,5-dibromopentane | DMF, 60°C, 12 h | 59% |

| Sodium azide | Reflux, N₂ atmosphere | — |

Chemical Reactivity and Mechanisms

The compound’s bifunctional nature enables diverse transformations:

-

Click Chemistry: The azide group reacts with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is pivotal in bioconjugation and drug design .

-

Nucleophilic Substitution: The bromine atom undergoes substitutions with nucleophiles (e.g., amines, thiols) to generate secondary intermediates.

For instance, in the synthesis of 5-fluorouracil-coumarin conjugates, 1-azido-5-bromopentane serves as a linker. The bromine end reacts with 5-fluorouracil under basic conditions, while the azide participates in CuAAC with propargyl-modified coumarins .

Applications in Pharmaceutical Research

Anticancer Agent Development

1-Azido-5-bromopentane has been utilized to synthesize hybrid molecules with enhanced cytotoxicity. In a 2022 study, conjugates of 5-fluorouracil (5-FU) and coumarin derivatives showed preferential toxicity against pancreatic cancer cells (PANC-1), with IC₅₀ values of 0.77 mM for CP1 and 2.28 mM for CP2, outperforming free 5-FU (IC₅₀ > 1 mM) . The hybrids also formed stable nanoparticles (NPs) in aqueous media, improving drug delivery .

| Compound | IC₅₀ (PANC-1) | Nanoparticle Size |

|---|---|---|

| CP1 | 0.77 mM | 120 ± 15 nm |

| CP2 | 2.28 mM | 150 ± 20 nm |

| 5-FU | >1 mM | — |

Antioxidant Activity

Coumarin-5-FU conjugates linked via 1-azido-5-bromopentane exhibited significant antioxidant capacity in DPPH assays, scavenging 80% of free radicals at 100 μM . This dual functionality (anticancer + antioxidant) mitigates oxidative stress in cancer therapy.

Comparison with Analogous Compounds

1-Azido-5-bromopentane’s reactivity profile differs from its iodo- and chloro- analogs. The bromine atom offers a balance between reactivity and stability, unlike the more labile iodine in 1-azido-5-iodopentane.

| Compound | Halogen | Reactivity | Applications |

|---|---|---|---|

| 1-Azido-5-bromopentane | Br | Moderate | Drug conjugates, NPs |

| 1-Azido-5-iodopentane | I | High | Radiolabeling |

| 1-Azido-5-chloropentane | Cl | Low | Polymer chemistry |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume